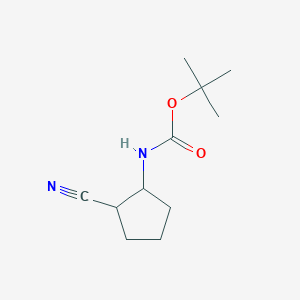

Tert-butyl (2-cyanocyclopentyl)carbamate

CAS No.: 1339012-40-6

Cat. No.: VC3078065

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339012-40-6 |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | tert-butyl N-(2-cyanocyclopentyl)carbamate |

| Standard InChI | InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14) |

| Standard InChI Key | OYINKCOTAVORFZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCCC1C#N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1C#N |

Introduction

Chemical Identity and Structure

Tert-butyl (2-cyanocyclopentyl)carbamate belongs to the carbamate class of organic compounds, characterized by the functional group -NHCOO-. The compound features a cyclopentyl ring with a cyano (-CN) group at the 2-position and a tert-butyloxycarbonylamino (Boc) protecting group. This structure gives the compound its distinctive chemical and biological properties.

Molecular Properties

The fundamental molecular properties of tert-butyl (2-cyanocyclopentyl)carbamate are presented in Table 1, compiled from chemical database information.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 874293-97-7 (cis isomer) |

| Alternative CAS | 1417789-54-8 ((1R,3R) isomer) |

| Physical State | Solid (at standard conditions) |

| Stereochemistry | Various isomers including cis and (1R,3R) configurations |

The compound exists in various stereochemical forms, with the cis-2-cyanocyclopentyl configuration and the (1R,3R)-3-cyanocyclopentyl configuration being the most commonly documented in chemical databases .

Structural Characteristics

The structure of tert-butyl (2-cyanocyclopentyl)carbamate consists of several key components that contribute to its chemical behavior:

-

The cyclopentyl ring provides a conformationally restricted scaffold.

-

The cyano group functions as a versatile handle for further chemical transformations.

-

The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine functionality.

-

The stereochemistry at positions 1 and 2 of the cyclopentyl ring significantly influences the compound's properties and reactivity.

This structural arrangement makes the compound particularly valuable in asymmetric synthesis and as a building block for more complex molecules .

Nomenclature and Synonyms

The compound is known by various names in scientific literature and commercial catalogues, reflecting different naming conventions and stereochemical designations.

Common Names and IUPAC Nomenclature

Table 2 presents the various names associated with this compound:

| Name Type | Designation |

|---|---|

| Common Name | tert-butyl (2-cyanocyclopentyl)carbamate |

| IUPAC Name | tert-butyl N-(2-cyanocyclopentyl)carbamate |

| Stereochemical Variants | tert-butyl N-[cis-2-cyanocyclopentyl]carbamate |

| tert-butyl ((1R,3R)-3-cyanocyclopentyl)carbamate |

Alternative Designations

The compound is also known by several synonyms in chemical catalogues and databases, including:

-

cis-2-Boc-amino-cyclopentanecarbonitrile

-

tert-butyl N-[(1S, 2R)-2-cyanocyclopentyl]carbamate

-

tert-butyl [(1S, 2R)-2-cyanocyclopentyl]carbamate

These varied nomenclatures reflect the compound's stereochemical complexity and its representation across different chemical information systems.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl (2-cyanocyclopentyl)carbamate determine its behavior in reactions, storage conditions, and practical applications.

Chemical Reactivity

The reactivity of tert-butyl (2-cyanocyclopentyl)carbamate is primarily determined by its functional groups:

-

The cyano group can undergo various transformations including hydrolysis to carboxylic acids, reduction to amines, and addition reactions.

-

The Boc protecting group is acid-labile and can be cleaved under acidic conditions to reveal the free amine.

-

The cyclopentyl ring may participate in various ring modification reactions.

This combination of functional groups makes the compound versatile in organic synthesis for building more complex structures.

Synthesis and Preparation Methods

The synthesis of tert-butyl (2-cyanocyclopentyl)carbamate typically involves multiple steps, with careful control of reaction conditions to achieve the desired stereochemistry.

General Synthetic Routes

Based on established synthetic methodologies for similar compounds, several routes can be proposed for the preparation of this compound:

-

Protection of 2-cyanocyclopentylamine with di-tert-butyl dicarbonate (Boc₂O)

-

Cyclopentene functionalization followed by cyano group introduction

-

Stereoselective cyanohydrin formation followed by amine introduction and protection

The specific route chosen typically depends on the starting materials available and the stereochemical requirements of the target isomer.

Stereoselective Synthesis

For the preparation of stereochemically pure forms, such as the cis isomer (CAS: 874293-97-7) or the (1R,3R) isomer (CAS: 1417789-54-8), specialized techniques are required:

-

Chiral catalysis to control the introduction of the cyano group

-

Resolution of racemic mixtures

-

Stereoselective reduction or addition reactions

-

Use of chiral auxiliaries to direct the stereochemical outcome of key transformations

These approaches allow for the preparation of specific stereoisomers with high enantiomeric or diastereomeric purity, which is critical for applications in pharmaceutical research and asymmetric synthesis.

Applications in Organic Synthesis

Tert-butyl (2-cyanocyclopentyl)carbamate serves as a valuable building block in organic synthesis due to its functionalized structure and the presence of orthogonally protected functional groups.

As a Chemical Building Block

The compound finds application as a versatile intermediate in the synthesis of various complex molecules:

-

The cyano group can be transformed into various functionalities including amides, acids, and amines.

-

The protected amine can be selectively deprotected and further functionalized.

-

The cyclopentyl ring provides a conformationally restricted scaffold for the construction of biologically active compounds.

In Pharmaceutical Research

In pharmaceutical contexts, the compound and its derivatives have been explored as intermediates in the synthesis of:

-

Enzyme inhibitors

-

Novel peptide-like structures

-

Conformationally restricted amino acid analogs

-

Potential therapeutic agents targeting various biological pathways

The stereochemically defined nature of certain isomers makes them particularly valuable in the development of compounds with specific three-dimensional requirements for biological activity.

Analytical Methods for Characterization

Various analytical techniques are employed for the characterization and quality assessment of tert-butyl (2-cyanocyclopentyl)carbamate.

Spectroscopic Methods

The compound can be characterized using several spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structural arrangement and stereochemistry

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups (cyano, carbamate carbonyl)

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: May provide information about the chromophoric groups

Chromatographic Analysis

For purity assessment and stereochemical analysis, chromatographic methods are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation of stereoisomers

-

Gas Chromatography (GC): May be used for volatile derivatives

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

These analytical methods collectively provide comprehensive characterization of the compound's identity, purity, and stereochemical configuration.

Comparison with Related Compounds

Understanding the relationship between tert-butyl (2-cyanocyclopentyl)carbamate and structurally similar compounds provides valuable context for its properties and applications.

Structural Analogs

Table 3 compares tert-butyl (2-cyanocyclopentyl)carbamate with related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| tert-butyl (2-cyanocyclopentyl)carbamate | C11H18N2O2 | 210.27 | Reference compound |

| tert-butyl (1-vinylcyclopentyl)carbamate | C12H21NO2 | 211.30 | Vinyl group instead of cyano group |

| tert-butyl (cyclopentyl)carbamate | C10H19NO2 | 185.27 | Lacks cyano group |

| tert-butyl (2-cyanocyclohexyl)carbamate | C12H20N2O2 | 224.30 | Six-membered ring instead of five |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume